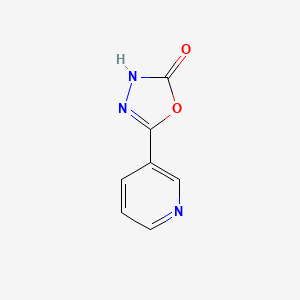

5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Description

Evolution of 1,3,4-Oxadiazole Therapeutics

The 1,3,4-oxadiazole scaffold emerged as a pharmacophore in the mid-20th century, with oxolamine (a 1,3,4-oxadiazole derivative) becoming the first commercialized antitussive agent in 1960. Structural modifications to the oxadiazole core, particularly at the 2- and 5-positions, revealed enhanced bioactivity profiles. The introduction of the 2-one moiety (2,3-dihydro-1,3,4-oxadiazol-2-one) improved hydrogen-bonding capacity while maintaining metabolic resistance to oxidative degradation.

Early synthetic routes relied on cyclization of diacylhydrazines using phosphorus oxychloride or thionyl chloride, but modern protocols employ N-isocyaniminotriphenylphosphorane (NIITP)-mediated condensations for better regiocontrol. For example, copper-catalyzed C–H arylation enables direct functionalization of monosubstituted oxadiazoles, facilitating the synthesis of 5-aryl-2,3-dihydro-1,3,4-oxadiazol-2-ones.

Bioactivity Landscape

2,5-Disubstituted 1,3,4-oxadiazol-2-one derivatives demonstrate broad-spectrum pharmacological properties:

The 2-one carbonyl group enhances dipole interactions with enzymatic active sites, while the oxadiazole ring’s electron-deficient nature promotes π-stacking with aromatic residues in target proteins.

Properties

IUPAC Name |

5-pyridin-3-yl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOVQKCTAPHNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430739 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61690-97-9 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Studied for its potential anticancer properties and as a scaffold for drug development.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Substitution

- 5-(Pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS: 2845-82-1) shares the same molecular formula (C₇H₅N₃O₂) and weight (163.14 g/mol) as the pyridin-3-yl analog but differs in the pyridine substitution position.

- Both isomers are commercially available, but the pyridin-3-yl variant is priced higher (e.g., 50 mg at €629 vs. discontinued pricing for the pyridin-4-yl analog), suggesting differences in synthetic accessibility or demand .

Halogenated Derivatives: Bromine Substitution

- 5-(5-Bromopyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS: 1186115-49-0) introduces a bromine atom at the pyridine’s 5-position. Molecular Weight: 242.03 g/mol (vs. 163.14 g/mol for the parent compound). Lipophilicity: Increased XLogP3 value (1.0 vs. Applications: Bromine’s electron-withdrawing effects may improve stability in radiolabeling or cross-coupling reactions.

Heterocycle Replacement: Furan vs. Pyridine

- 5-(2-Furyl)-1,3,4-oxadiazol-2(3H)-one (CAS: 103418-56-0) replaces pyridine with a furan ring. Molecular Weight: 152.11 g/mol (lower due to furan’s smaller size). Bioactivity: Reduced aromaticity compared to pyridine may diminish binding to pyridine-targeted enzymes .

Thione Derivatives

- 5-(6-Methyl-2-substituted-4-pyrimidinyloxymethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thiones () replace the oxadiazol-2-one oxygen with sulfur.

- Key Differences :

- Thione groups enhance metal-binding capacity and may improve inhibition of metalloenzymes.

- Anti-inflammatory activity: Thione derivatives showed higher potency than oxadiazol-2-one analogs in assays relative to acetylsalicylic acid .

Aromatic and Bulky Substituents

- 5-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazol-2-one () features a trifluoromethylphenyl group.

- Oxadiargyl (C₁₅H₁₄Cl₂N₂O₃): A herbicidal compound with tert-butyl and dichlorophenyl substituents.

- Molecular Weight : 341.19 g/mol.

- Activity : Bulky groups enhance target-site binding and environmental persistence, though at the cost of synthetic complexity .

Biological Activity

5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 163.13 g/mol

- CAS Number : 61690-97-9

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine and carbonyl compounds under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- A study demonstrated that related oxadiazole compounds showed promising activity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and SW116 (colorectal cancer) cells. The most potent derivatives exhibited IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 6.5 |

| This compound | HepG2 | 7.8 |

| This compound | SW116 | 5.9 |

Antimycobacterial Activity

Another significant aspect of this compound is its antimycobacterial activity. Research indicates that derivatives of 1,3,4-oxadiazole exhibit considerable efficacy against Mycobacterium tuberculosis. The binding interactions at the active site of mycobacterial enzymes suggest a mechanism involving inhibition of sterol biosynthesis .

Other Biological Activities

Beyond anticancer and antimycobacterial effects, compounds containing the oxadiazole ring have shown:

- Antiviral Activity : Inhibition of viral replication in various assays.

- Anti-inflammatory Properties : Reducing inflammation markers in vitro.

- Antiparasitic Effects : Effective against protozoan parasites in preliminary studies .

The mechanisms underlying the biological activities of this compound are complex and may involve:

- Inhibition of Enzymatic Pathways : Such as cyclooxygenases (COX) and histone deacetylases (HDAC).

"Compounds containing the oxadiazole unit exhibit a wide range of biological activities such as anticancer and anti-inflammatory effects."

Case Studies

Several case studies have illustrated the therapeutic potential of oxadiazole derivatives:

-

Case Study on Anticancer Activity :

- A series of pyridine-substituted oxadiazoles were synthesized and evaluated for anticancer activity. The most effective compounds were found to induce apoptosis in cancer cells through caspase activation pathways.

-

Case Study on Antimycobacterial Activity :

- Derivatives were tested against clinical strains of Mycobacterium tuberculosis with promising results indicating a novel mechanism involving cytochrome P450 inhibition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one, and how is purity validated?

- Methodological Answer : A common approach involves condensation reactions between pyridine derivatives and oxadiazole precursors under acidic or basic catalysis. For example, phenylhydrazine and ethyl acetoacetate can be refluxed with acetic acid to form intermediates, followed by cyclization . Purity is validated using thin-layer chromatography (TLC) with a solvent system (e.g., toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) and visualized via iodine vapor. Recrystallization in ethanol further ensures purity .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Based on structurally similar oxadiazoles, follow GHS hazard protocols:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- In case of exposure, rinse skin with soap/water for 15 minutes and seek medical attention for eye contact .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) confirms proton and carbon environments, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1750 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Cross-validation with elemental analysis ensures compositional accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this oxadiazole derivative?

- Methodological Answer : Systematic optimization includes:

- Temperature : Reflux under controlled conditions (e.g., 80–100°C) to enhance cyclization.

- Catalyst : Test bases (e.g., K₂CO₃) or acids (e.g., H₂SO₄) to accelerate intermediate formation.

- Solvent : Polar aprotic solvents (DMF, DMSO) may improve solubility of aromatic intermediates.

- Reaction Time : Monitor via TLC to terminate reactions at completion .

Q. What methodologies are employed to analyze the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DMSO. Data collection at low temperature (100 K) reduces thermal motion artifacts. Structural refinement using software (e.g., SHELXL) confirms bond lengths, angles, and packing interactions .

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodological Answer :

Protein Preparation : Retrieve target protein structures (e.g., enzymes) from the PDB database and optimize hydrogen bonding networks.

Ligand Preparation : Generate 3D conformers of the oxadiazole derivative using tools like Open Babel.

Docking Simulation : Use AutoDock Vina to assess binding affinities and pose predictions.

Validation : Compare docking scores with known inhibitors and validate via in vitro assays (e.g., enzyme inhibition) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS data to reconcile ambiguities (e.g., tautomeric forms).

- XRD as Definitive Proof : Resolve conflicting assignments (e.g., regiochemistry) via crystallographic data .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.